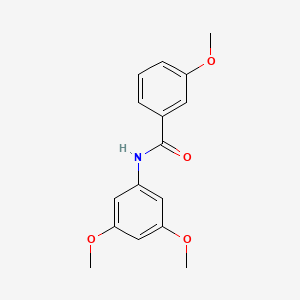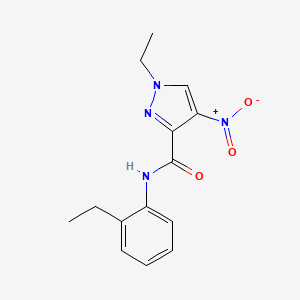
2-(4-chlorophenyl)-2-oxoethyl 3,4-dichlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-2-oxoethyl 3,4-dichlorobenzoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a 4-chlorophenyl group and a 3,4-dichlorobenzoate moiety. Esters are widely used in various chemical industries due to their unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3,4-dichlorobenzoate typically involves the esterification of 3,4-dichlorobenzoic acid with 2-(4-chlorophenyl)-2-oxoethanol. This reaction can be catalyzed by various reagents, such as PPh3/N-chlorobenzotriazole, in a solvent like dichloromethane at room temperature . The reaction conditions are optimized to achieve high yields and purity of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, leading to efficient and cost-effective production.
化学反应分析
Types of Reactions
2-(4-chlorophenyl)-2-oxoethyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 3,4-dichlorobenzoic acid and 2-(4-chlorophenyl)-2-oxoethanol.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 3,4-dichlorobenzoic acid and 2-(4-chlorophenyl)-2-oxoethanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-chlorophenyl)-2-oxoethyl 3,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 3,4-dichlorobenzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components, 3,4-dichlorobenzoic acid and 2-(4-chlorophenyl)-2-oxoethanol. These components can then interact with various biological pathways, potentially inhibiting enzymes or binding to receptors, leading to their observed effects.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar chlorinated aromatic structure.
4-Chlorobenzoic acid: Shares the chlorobenzoate moiety but lacks the ester linkage.
3,4-Dichlorobiphenyl: Contains a similar dichlorinated aromatic ring but differs in its overall structure.
Uniqueness
2-(4-chlorophenyl)-2-oxoethyl 3,4-dichlorobenzoate is unique due to its specific ester linkage and the combination of chlorinated aromatic rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 3,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3O3/c16-11-4-1-9(2-5-11)14(19)8-21-15(20)10-3-6-12(17)13(18)7-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHBGRLWRWHYGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-METHOXYPHENYL)-N-({N'-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B5716375.png)
![[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-methoxy-3-nitrobenzoate](/img/structure/B5716384.png)



![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5716402.png)

![N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylaniline](/img/structure/B5716408.png)
![1-[2-(Dimethylamino)ethyl]-3-(2-fluorophenyl)thiourea](/img/structure/B5716418.png)

![4-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5716444.png)
![4-PROPANAMIDO-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE](/img/structure/B5716461.png)


